Ir[dF(Me)ppy]2(dtbbpy)PF6
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Overview
Description
The compound Iridium (III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,40-di-tert-butyl-2,20-bipyridine hexafluorophosphate, commonly referred to as Ir[dF(Me)ppy]2(dtbbpy)PF6, is a photocatalyst. It is known for its ability to facilitate various chemical reactions, particularly in the field of photoredox catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iridium (III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,40-di-tert-butyl-2,20-bipyridine hexafluorophosphate typically involves the reaction of iridium precursors with the appropriate ligands. The reaction is carried out under specific conditions to ensure the formation of the desired complex. For instance, the reaction may involve the use of solvents like ethylene glycol and heating at elevated temperatures (e.g., 150°C) for an extended period (e.g., 15 hours) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, ensuring the consistent production of high-purity Iridium (III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,40-di-tert-butyl-2,20-bipyridine hexafluorophosphate .
Chemical Reactions Analysis
Types of Reactions
Iridium (III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,40-di-tert-butyl-2,20-bipyridine hexafluorophosphate undergoes various types of reactions, including:
Hydroamination of Olefins: This reaction involves the addition of an amine to an olefin, facilitated by the photocatalyst.
Decarboxylative Arylation and Vinylation: This reaction involves the removal of a carboxyl group and the addition of an aryl or vinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include secondary alkyl amines for hydroamination and carboxylic acids for decarboxylative arylation and vinylation. The reactions are typically carried out under photoredox conditions, often using visible light to activate the photocatalyst .
Major Products
The major products formed from these reactions include hydroaminated olefins and arylated or vinylated carboxylic acids .
Scientific Research Applications
Iridium (III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,40-di-tert-butyl-2,20-bipyridine hexafluorophosphate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which Iridium (III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,40-di-tert-butyl-2,20-bipyridine hexafluorophosphate exerts its effects involves the absorption of visible light, which activates the photocatalyst. This activation allows the compound to facilitate various chemical transformations by generating reactive intermediates. The molecular targets and pathways involved include the activation of olefins and carboxylic acids, leading to hydroamination, arylation, and vinylation reactions .
Comparison with Similar Compounds
Similar Compounds
- Iridium (III) bis[2-(4-methyl-2-pyridinyl-kN)phenyl-kC] hexafluorophosphate
- Iridium (III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,40-di-tert-butyl-2,20-bipyridine hexafluorophosphate
Uniqueness
Iridium (III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,40-di-tert-butyl-2,20-bipyridine hexafluorophosphate is unique due to its enhanced luminescent properties and its ability to facilitate a wide range of photoredox reactions. Its specific ligand structure and the presence of fluorine atoms contribute to its high reactivity and selectivity in various chemical transformations .
Properties
Molecular Formula |
C42H40F10IrN4P |
---|---|
Molecular Weight |
1014.0 g/mol |
IUPAC Name |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/C18H24N2.2C12H8F2N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*2-3,5-7H,1H3;;/q;3*-1;+3 |
InChI Key |
XAJPUJWOMJJPNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
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